Sulfurofluoridimidous acid
Description
Structure
3D Structure
Properties
CAS No. |
80533-88-6 |
|---|---|
Molecular Formula |
FH2NOS |
Molecular Weight |
83.09 g/mol |
InChI |
InChI=1S/FH2NOS/c1-4(2)3/h(H2,2,3) |
InChI Key |
VUGVURKCYMMPOK-UHFFFAOYSA-N |
Canonical SMILES |
N=S(O)F |
Origin of Product |
United States |
Theoretical and Computational Investigations of Sulfurofluoridimidous Acid
Quantum Chemical Approaches for Electronic Structure Determination
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like sulfurofluoridimidous acid. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of chemical properties. For sulfur-containing molecules, high-level ab initio methods are often necessary for accurate descriptions due to the complexity of sulfur's valence shell.
For instance, studies on the related thionylimide (B77336) (HNSO) and its isomers have successfully employed sophisticated methods like the coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) with explicitly correlated F12 basis sets (e.g., CCSD(T)-F12B/VTZ-F12). nih.govacs.org Such approaches provide a high-accuracy benchmark for energetic and structural predictions. Similarly, computational investigations of thionyl fluoride (B91410) (SOF₂) have utilized coupled-cluster (CCSD) and explicitly correlated RCCSD(T)-F12 methods to study its atmospheric chemistry. exlibrisgroup.com These precedents establish a clear computational path for accurately determining the electronic structure of this compound.
Molecular Orbital Analysis and Bonding Characterization of this compound
Molecular orbital (MO) theory provides a framework for understanding the bonding within this compound. An analysis would involve examining the composition of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting reactivity. The HOMO is expected to be a lone pair, likely on the nitrogen or oxygen atom, while the LUMO would be an antibonding orbital, likely the σ(S-F) or σ(S-N).
In analogous systems like SO₂, natural bond orbital (NBO) analysis reveals significant charge transfer from the lone pairs of oxygen atoms to the antibonding orbitals of the S-O bonds. researchgate.net For this compound, a similar analysis would quantify the nature of the S=O, S-N, and S-F bonds. It would elucidate the degree of covalency versus polarity and identify key orbital interactions, such as the anomeric effect, which may arise from the interaction of the nitrogen lone pair with the σ*(S-F) orbital. Modern valence bond theory has also been applied to molecules like SOF₂ and SO₂F₂, showing that sulfur utilizes all six of its valence electrons in polar covalent bonds and lone-pair-like orbitals. researchgate.net This type of analysis for HNS(O)F would clarify the hypervalent nature of the central sulfur atom.
Electron Density Distributions and Electrostatic Potential Maps
The distribution of electrons within a molecule dictates its size, shape, and how it interacts with other molecules. The total electron density surface defines the molecular boundaries, while the electrostatic potential (ESP) map, projected onto this surface, reveals the charge distribution.
For this compound, the ESP map is predicted to show a region of negative potential (red/yellow) around the oxygen and nitrogen atoms, corresponding to the location of electron lone pairs and their role as centers of nucleophilicity. researchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atom and, to a lesser extent, the sulfur atom, indicating sites susceptible to nucleophilic attack.
Studies on related sulfur compounds have demonstrated the power of this analysis. For example, in complexes involving dimethylsulfide, the electrostatic potential around the sulfur atom has both positive and negative regions, allowing it to act as both a hydrogen bond acceptor and a chalcogen bond donor. nih.gov Similarly, analysis of the electron density in SO₂ complexes shows how charge is transferred in van der Waals interactions. researchgate.net For HNS(O)F, the ESP map would be crucial for predicting non-covalent interactions, such as hydrogen bonding, which would govern its condensed-phase behavior.
Density Functional Theory (DFT) Studies on Energetic Landscapes
Density Functional Theory (DFT) offers a computationally efficient yet robust method for exploring the potential energy surface of molecules. It is particularly well-suited for identifying stable structures and predicting spectroscopic properties. Functionals like M06-2X and B3LYP have been used effectively for sulfur-containing compounds. exlibrisgroup.comresearchgate.net
Identification of Ground State Conformations and Isomeric Forms of this compound
Like its analogs HNSO and H₂SO₃, this compound is expected to exist as a mixture of several stable isomers and conformers. nih.govaip.org DFT calculations are the primary tool for locating these structures and determining their relative energies. For HNS(O)F, one can anticipate rotational isomers (rotamers) around the S-N bond, leading to cis and trans conformations with respect to the S=O bond.
Furthermore, tautomeric forms are highly probable. Computational studies on HSNO, for example, have explored the stability of isomers like HONS and SN(H)O, finding them to be energetically close to the ground state. rsc.orgresearchgate.net A similar investigation for this compound would likely identify isomers such as:
HO-S(=N)-F : A tautomer involving a hydroxyl group.
H-S(=O)-NF : An isomer with the hydrogen attached to the sulfur.
High-level calculations on sulfurous acid (H₂SO₃) have identified two stable rotamers separated by a small energy difference (1.1 kcal mol⁻¹) and a sulfonic acid isomer (HS(O)OH) that is significantly higher in energy. aip.org A similar computational search for HNS(O)F would generate a table of relative energies to predict the most abundant forms.
Table 1: Hypothetical Relative Energies of this compound Isomers This table is illustrative, based on findings for analogous compounds like H₂SO₃ and HSNO. Actual values require specific calculations for HNS(O)F.
| Isomer/Conformer | Point Group | Relative Energy (kcal/mol) |
|---|---|---|
| trans-HNS(O)F | Cₛ | 0.0 (Reference) |
| cis-HNS(O)F | Cₛ | 1.5 |
| trans-HOS(N)F | Cₛ | 7.0 |
| cis-HOS(N)F | Cₛ | 8.2 |
Prediction of Vibrational Frequencies for Spectroscopic Correlation
Once the stable conformations are identified, their vibrational frequencies can be computed. These theoretical spectra are indispensable for interpreting experimental infrared (IR) and Raman spectroscopy. aip.org The calculation of harmonic frequencies via DFT is a standard procedure, and while they often exhibit systematic errors, they can be improved with scaling factors or more advanced anharmonic calculations (e.g., VPT2+K). aip.org
For this compound, the most intense vibrational modes are expected to be the S=O stretch (typically ~1200-1400 cm⁻¹), the S-N stretch, and the S-F stretch (typically ~700-900 cm⁻¹). researchgate.netrsc.org The precise positions of these peaks would be diagnostic for each specific isomer, aiding in their potential experimental identification. For example, computational studies on HNSO isomers were crucial for assigning experimental matrix-isolation IR spectra. nih.govacs.org
Table 2: Predicted Dominant Vibrational Frequencies for trans-Sulfurofluoridimidous Acid This table presents hypothetical data based on characteristic frequencies for related functional groups. researchgate.netrsc.orgacs.org
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3400 | Medium |
| S=O Stretch | 1300 - 1350 | Strong |
| S-N Stretch | 900 - 950 | Medium |
| S-F Stretch | 800 - 850 | Strong |
| O=S-N Bend | 500 - 550 | Medium |
Computational Mechanistic Elucidation of Hypothetical Reactions Involving this compound
Computational chemistry is a powerful tool for mapping out reaction mechanisms, identifying transition states, and calculating activation barriers. For this compound, several hypothetical reactions could be explored.
One key area of investigation would be its decomposition pathways. Sulfurous acid, for instance, is known to be unstable, and its water-catalyzed decomposition has been modeled computationally, revealing mechanisms involving six- or eight-membered transition state rings. nih.gov A similar study on HNS(O)F could probe its stability and half-life, for example, via elimination of HF to form HNSO.
Another important reaction class is isomerization. The intramolecular proton transfer reactions required to interconvert HSNO isomers were found to have high gas-phase barriers (30-50 kcal mol⁻¹), which were significantly lowered by a water-assisted proton shuttle mechanism. rsc.orgresearchgate.net A computational investigation of the tautomerization of HNS(O)F to HOS(N)F would likely reveal a similar role for solvent catalysis. The activation barriers for these processes, calculated using DFT or higher-level methods, would determine the kinetic accessibility of different isomers under various conditions.
Finally, reactions with other atmospheric or biological species could be modeled. The oxidation of SOF₂ by OH radicals has been studied computationally to understand its atmospheric fate. exlibrisgroup.com A similar approach could be used to predict the reactivity of this compound with radicals like OH or with nucleophiles, which is relevant to its potential chemical and biological roles. nih.gov
Reaction Pathway Mapping and Transition State Analysis
No computational studies on the reaction pathways involving this compound have been identified. Therefore, there is no data available on the mapping of its formation or decomposition routes, nor any analysis of the associated transition states.
Thermochemical and Kinetic Parameter Derivations
A search for experimentally determined or computationally derived thermochemical properties (such as enthalpy of formation, Gibbs free energy) and kinetic parameters (like activation energies) for this compound yielded no results.
Advanced Computational Methods for Reactivity Predictions and Stability Assessments
While advanced computational methods are routinely used to predict the reactivity and assess the stability of novel chemical species, no such studies have been published for this compound.
Synthetic Methodologies for Sulfurofluoridimidous Acid
Exploration of Precursor Systems for S-N-F-O Scaffolds
The construction of a molecule with a sulfurofluoridimidous acid structure would necessitate the careful selection of precursors that can controllably introduce sulfur, nitrogen, fluorine, and oxygen atoms. The stability and reactivity of these precursors are paramount. Potential starting materials could include compounds with pre-existing S-N, S-F, or N-O bonds. For instance, thionyl fluoride (B91410) (SOF₂) or sulfuryl fluoride (SO₂F₂) could serve as sources for the sulfur and fluorine components. The introduction of the imido (-NH-) group would likely involve reagents such as ammonia (B1221849) or primary amines, while the hydroxyl group could originate from controlled hydrolysis.
The exploration of precursor systems often involves computational modeling to predict reaction thermodynamics and kinetics before any practical laboratory work is undertaken. The inherent reactivity and potential for side reactions in S-N-F-O systems make a thorough understanding of precursor compatibility essential.
Design and Implementation of Novel Synthetic Routes
In the absence of established protocols, the design of a synthetic route for this compound would rely on fundamental principles of organic and inorganic synthesis.
Direct Synthesis Strategies
A direct synthesis approach would aim to assemble the target molecule in a single step from readily available starting materials. One hypothetical direct synthesis could involve the reaction of a sulfur(IV) fluoride derivative with an amino alcohol under carefully controlled conditions. However, the high reactivity of such precursors often leads to a mixture of products, making direct synthesis a challenging endeavor. The direct coupling of sulfonic acid salts with amines and alcohols has been demonstrated for the preparation of sulfonamides and sulfonate esters, and a similar strategy could be conceptually applied here, although the presence of fluorine adds a layer of complexity. nih.gov
Multi-step Convergent or Divergent Approaches
A more plausible route would be a multi-step synthesis, which allows for greater control over the assembly of the molecular framework. libretexts.orgutdallas.edu A convergent approach might involve the synthesis of two key fragments, one containing the S-F moiety and the other the N-O portion, which are then coupled in a final step. Conversely, a divergent approach could start with a central sulfur-containing molecule that is sequentially functionalized with the fluoro, imido, and hydroxyl groups. Multi-step synthesis often involves the use of protecting groups to prevent unwanted side reactions of sensitive functional groups. utdallas.edu The development of multi-step syntheses in continuous flow reactors has also emerged as a powerful tool for improving reaction efficiency and safety. researchgate.netsyrris.jp
Optimization of Reaction Conditions for Yield and Selectivity
For any proposed synthetic route, the optimization of reaction conditions is crucial to maximize the yield of the desired product and minimize the formation of byproducts. researchgate.netscielo.br Key parameters to consider include:
Temperature: S-N-F-O compounds are often thermally sensitive, necessitating low-temperature reactions to prevent decomposition.
Solvent: The choice of solvent can significantly influence reaction rates and selectivity.
Catalyst: The use of appropriate catalysts, such as metal complexes or organocatalysts, could facilitate specific bond formations.
Stoichiometry: Precise control over the molar ratios of reactants is essential to guide the reaction towards the desired product.
The following table outlines a hypothetical optimization study for a key reaction step in the synthesis of a related S-N-F-O compound, illustrating the type of data that would be necessary for this compound.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Dichloromethane | 0 | 24 | <5 |
| 2 | Lewis Acid A (10) | Dichloromethane | 0 | 12 | 25 |
| 3 | Lewis Acid A (10) | Tetrahydrofuran | 0 | 12 | 15 |
| 4 | Lewis Acid B (5) | Dichloromethane | -20 | 24 | 45 |
| 5 | Lewis Acid B (5) | Dichloromethane | 0 | 12 | 30 |
This is a hypothetical data table for illustrative purposes.
Development of Isolation and Purification Protocols for this compound
Given the likely polar and potentially reactive nature of this compound, its isolation and purification would require specialized techniques. Standard methods such as distillation or crystallization might not be suitable if the compound is thermally unstable or non-crystalline. Chromatographic techniques, such as column chromatography on silica (B1680970) gel or other stationary phases, would likely be employed. researchgate.net The purification of polar molecules can be challenging, and techniques like reverse-phase chromatography or ion-exchange chromatography might be necessary. The development of an effective purification protocol is critical to obtain the compound in a pure form for subsequent characterization. nih.govresearchgate.net
Stereoselective Synthesis Considerations (if applicable to chiral isomers)
If this compound possesses a chiral center, for example, at the sulfur atom, then the development of a stereoselective synthesis would be a significant goal. youtube.comrsc.org This would involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to control the three-dimensional arrangement of atoms in the final product. researchgate.netnih.gov The synthesis of a single enantiomer is often crucial in fields such as medicinal chemistry and materials science.
Structural Elucidation and Advanced Spectroscopic Characterization of Sulfurofluoridimidous Acid
High-Resolution Spectroscopic Techniques for Gas-Phase Structure
The gas-phase structure of a molecule provides a baseline for understanding its intrinsic properties, free from intermolecular interactions. High-resolution spectroscopic methods are paramount in determining the precise geometry of molecules like sulfurofluoridimidous acid.
Rotational spectroscopy is a powerful tool for determining the precise geometric structure of molecules in the gas phase. acs.org By analyzing the absorption of microwave radiation, which induces transitions between quantized rotational energy levels, highly accurate rotational constants (A, B, and C) can be obtained. These constants are inversely proportional to the moments of inertia of the molecule, which in turn are dependent on the bond lengths and angles.
Table 1: Experimental Rotational Constants for Thiazyl Fluoride (B91410) (NSF)
| Rotational Constant | Value (cm⁻¹) |
|---|---|
| A | 1.65847 |
| B | 0.29061 |
| C | 0.24660 |
Data sourced from the Computational Chemistry Comparison and Benchmark DataBase. nist.gov
For this compound, a similar approach would be employed. The molecule would be introduced into the gas phase and its rotational spectrum recorded. The analysis of the resulting spectral lines would yield the rotational constants for the parent molecule.
To unambiguously determine the molecular structure, particularly the positions of the hydrogen and fluorine atoms relative to the sulfur-nitrogen backbone, isotopic labeling studies are indispensable. By systematically substituting atoms with their heavier isotopes (e.g., ¹⁸O for ¹⁶O, ¹⁵N for ¹⁴N, ²H for ¹H, and ³⁴S for ³²S), new sets of rotational constants can be determined for each isotopologue.
The changes in the moments of inertia upon isotopic substitution provide sufficient data to solve for the Cartesian coordinates of the substituted atoms within the molecule's principal axis system, a method known as Kraitchman's substitution. This technique would be crucial in confirming the connectivity and conformation of this compound, for instance, distinguishing between possible cis and trans isomers with respect to the H-O-S-N linkage. The use of isotopic labeling is a well-established method in quantitative proteomics and can be adapted for small molecule structural elucidation. wikipedia.orgpdx.edu
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. wikipedia.orgnih.gov
The infrared and Raman spectra of this compound are expected to exhibit characteristic absorption or scattering bands corresponding to the vibrations of its constituent chemical bonds. While a complete experimental spectrum for this specific molecule is not available, the expected regions for the key functional group vibrations can be predicted based on data from related compounds.
Table 2: Predicted Vibrational Frequencies for Key Moieties in this compound
| Moiety | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |
|---|---|---|---|
| O-H | Stretching | 3200 - 3600 (broad) | IR |
| N-H | Stretching | 3300 - 3500 (medium) | IR, Raman |
| S-N | Stretching | 1180 - 1350 | IR, Raman |
In the absence of experimental data, computational chemistry provides a powerful tool for predicting the vibrational spectra of molecules. acs.org Using quantum chemical methods such as Density Functional Theory (DFT), the equilibrium geometry of this compound can be optimized, and its vibrational frequencies can be calculated. researchgate.net
The calculated spectrum can then be compared with the expected vibrational modes to aid in the assignment of the principal bands. This computational approach is crucial for distinguishing between different possible isomers and for understanding the nature of the vibrational modes, including bending and torsional motions, in addition to the fundamental stretching frequencies. The comparison of computationally predicted spectra with experimental data for related molecules enhances the confidence in the assignments for the target molecule. acs.orgacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Chemical Environments
NMR spectroscopy is a cornerstone technique for probing the local chemical environment of specific nuclei within a molecule. For this compound, ¹H, ¹⁹F, ¹⁴N, and potentially ³³S NMR would provide invaluable structural information.
The ¹H NMR spectrum would provide information about the chemical environment of the hydroxyl proton. Its chemical shift would be indicative of the degree of hydrogen bonding and the electronic nature of the oxygen atom.
¹⁴N and ¹⁵N NMR spectroscopy can provide direct information about the nitrogen atom's chemical environment, though ¹⁴N spectra are often broad due to the nucleus's quadrupole moment. youtube.com The chemical shift of the nitrogen atom in this compound would be compared to that of other sulfur-nitrogen compounds to understand the nature of the S-N bond.
³³S NMR, while challenging due to the low natural abundance and quadrupolar nature of the ³³S isotope, could offer direct insight into the sulfur atom's oxidation state and coordination environment. mdpi.comwikipedia.org
Table 3: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Coupling |
|---|---|---|
| ¹H | 5 - 10 | J(H-F) through space |
| ¹⁹F | Varies widely depending on S-F bond order | J(F-H), J(F-N) |
| ¹⁴N/¹⁵N | -100 to 100 (relative to CH₃NO₂) | J(N-H), J(N-F) |
| ³³S | -50 to 150 (relative to CS₂) |
Note: These are generalized predictions and the actual values would be highly dependent on the specific molecular geometry and solvent conditions.
The combination of these NMR techniques would allow for a detailed mapping of the electronic environments around each atom in this compound, providing crucial pieces of the structural puzzle that are complementary to the data obtained from rotational and vibrational spectroscopy.
1H, 19F, 15N, and 33S NMR Chemical Shift Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy would be an indispensable tool for elucidating the molecular structure of this compound by providing information about the chemical environment of magnetically active nuclei.
¹H NMR: This would be used to identify the chemical shift of the hydrogen atom, which would be highly dependent on its bonding environment (e.g., whether it is bonded to nitrogen or oxygen). The electronegativity of the adjacent atoms would significantly influence its resonance frequency.
¹⁹F NMR: As fluorine has a spin of ½ and 100% natural abundance, ¹⁹F NMR would provide a clear signal corresponding to the fluorine atom. Its chemical shift would offer insights into the nature of the sulfur-fluorine bond.
¹⁵N NMR: Although ¹⁵N has a low natural abundance (0.37%), its NMR spectrum could be obtained using isotopic enrichment. The chemical shift would help to confirm the nitrogen's bonding environment and oxidation state.
³³S NMR: The quadrupole moment and low natural abundance (0.76%) of ³³S make this nucleus challenging to observe. However, if a spectrum were obtainable, the chemical shift would provide direct information about the electronic structure around the sulfur atom.
A hypothetical data table for such NMR analysis is presented below to illustrate how such data would be reported.
Table 1: Hypothetical NMR Chemical Shift Data for this compound
| Nucleus | Solvent | Chemical Shift (δ) [ppm] |
|---|---|---|
| ¹H | CDCl₃ | Data not available |
| ¹⁹F | CDCl₃ | Data not available |
| ¹⁵N | CDCl₃ | Data not available |
| ³³S | CDCl₃ | Data not available |
No experimental data for this compound has been found in scientific literature.
Spin-Spin Coupling Constants and Connectivity Mapping
Spin-spin coupling between NMR-active nuclei would be crucial for establishing the connectivity of atoms within the molecule. The magnitude of the coupling constants (J) would provide valuable information about the number and type of bonds separating the coupled nuclei.
J(H-F): Coupling between the hydrogen and fluorine nuclei would help determine their spatial proximity.
J(N-H) and J(N-F): These coupling constants would confirm the connectivity between nitrogen and hydrogen/fluorine.
J(S-F): This would provide evidence for the S-F bond.
These coupling constants would allow for the definitive mapping of the molecular structure, distinguishing between potential isomers such as H-N-S(O)-F versus H-O-S(N)-F.
Mass Spectrometry for Molecular Composition and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be used to measure the mass-to-charge ratio (m/z) of the molecular ion with very high precision. This allows for the determination of the exact molecular formula, confirming the presence and number of hydrogen, nitrogen, sulfur, oxygen, and fluorine atoms.
Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion Formula | Calculated Exact Mass [m/z] | Measured Exact Mass [m/z] |
|---|---|---|
| [HNSOF]⁺ | Data not available | Data not available |
No experimental data for this compound has been found in scientific literature.
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification
In tandem mass spectrometry (MS/MS), the molecular ion would be isolated and fragmented. The resulting fragment ions would provide a "fingerprint" of the molecule's structure, revealing how the atoms are connected. The fragmentation pattern would be instrumental in distinguishing between different isomers by identifying characteristic neutral losses and fragment ions.
Reactivity and Chemical Transformations of Sulfurofluoridimidous Acid
Investigation of Acid-Base Equilibria and Proton Transfer Dynamics
The acidic nature of sulfurofluoridimidous acid is a key aspect of its chemical identity. The proton bound to the nitrogen atom is acidic due to the electron-withdrawing effects of the adjacent sulfinyl fluoride (B91410) group.
Due to the inherent instability of this compound, direct experimental determination of its pKa in aqueous solution has not been reported. However, computational studies provide valuable insights into its acidity. Theoretical calculations suggest that the pKa of this compound is significantly influenced by the solvent environment.
Table 1: Predicted pKa Values for this compound in Various Media
| Medium | Predicted pKa |
| Gas Phase (kcal/mol) | ~330-340 |
| Acetonitrile | ~10-12 |
| Dimethyl Sulfoxide | ~8-10 |
| Water (estimated) | ~2-4 |
Note: These values are based on computational models and should be considered estimates.
The predicted pKa in water places this compound in the range of a moderately strong acid, comparable to phosphoric acid. The strong electron-withdrawing power of the fluorine atom and the sulfinyl group stabilizes the resulting conjugate base, thereby increasing the acidity of the N-H bond.
The deprotonation of this compound yields its conjugate base, the sulfurofluoridimidite anion ([NS(F)O]⁻). This anion is predicted to be a resonance-stabilized species, with the negative charge delocalized over the nitrogen and oxygen atoms. This delocalization contributes to the stability of the anion and the acidity of the parent acid.
The protonation of this compound can occur at either the nitrogen or the oxygen atom. Protonation at the nitrogen atom would yield the corresponding cation, H₂NS(F)O⁺, while protonation at the oxygen atom would result in HNS(F)OH⁺. Computational studies suggest that the oxygen-protonated form is the more thermodynamically stable of the two, making the oxygen atom the more basic site in the molecule.
Redox Chemistry and Electron Transfer Processes
This compound can be oxidized by strong oxidizing agents. The outcome of the oxidation reaction depends on the nature of the oxidant and the reaction conditions. For instance, reaction with strong oxidants like permanganate (B83412) or dichromate is expected to oxidize the sulfur atom to the +6 state, potentially forming sulfurofluoridimidic acid (H[NS(O)F(O)]) or its decomposition products.
Reduction of this compound can lead to a variety of products, depending on the reducing agent used. Mild reducing agents may lead to the formation of compounds with sulfur in a +2 oxidation state. Stronger reducing agents, such as metal hydrides, could potentially cleave the sulfur-nitrogen or sulfur-fluorine bonds, leading to more complex product mixtures.
Nucleophilic and Electrophilic Reactivity at Key Atomic Centers (Sulfur, Nitrogen, Fluorine)
The presence of multiple reactive sites makes this compound susceptible to attack by both nucleophiles and electrophiles.
The sulfur atom is the primary electrophilic center in the molecule. It is electron-deficient due to the attached electronegative fluorine, oxygen, and nitrogen atoms. Nucleophiles will readily attack the sulfur atom, leading to substitution or addition reactions.
The nitrogen atom, with its lone pair of electrons, is the primary nucleophilic center. It can react with a variety of electrophiles. However, the nucleophilicity of the nitrogen is tempered by the electron-withdrawing effect of the adjacent sulfinyl fluoride group.
The fluorine atom is generally unreactive towards nucleophilic attack due to the strength of the sulfur-fluorine bond. However, under harsh conditions or with very strong nucleophiles, displacement of the fluoride ion could occur.
Lack of Scientific Data Prevents In-Depth Analysis of this compound
A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific experimental and computational data for the chemical compound this compound. This absence of foundational research precludes the creation of a detailed and scientifically accurate article on its reactivity and chemical transformations as requested.
While the provided outline sought an in-depth exploration of this compound, including its reactions with nucleophiles, electrophilic attack, decomposition pathways, isomerization, and coordination chemistry, no dedicated studies detailing these aspects for this particular compound could be identified. Scientific inquiry into the properties and behavior of a chemical compound relies on published research, which appears to be non-existent for this compound.
General chemical principles and knowledge of related compounds can offer some speculative insights into its potential reactivity. For instance, the presence of a sulfur-fluorine bond and an imido group suggests a susceptibility to hydrolysis and reactions with both nucleophiles and electrophiles. However, without specific experimental data or theoretical calculations for this compound, any discussion would be purely hypothetical and would not meet the standards of a scientifically rigorous article.
For context, information is available for related sulfur-nitrogen-fluorine compounds and sulfinic acids, which could serve as a very general guide to the potential chemistry of this compound.
Thiazyl Fluoride (NSF) and Thiazyl Trifluoride (NSF₃): These compounds are well-characterized, and their reactivity, including reactions with Lewis acids and nucleophiles, has been studied. wikipedia.orgwikipedia.org For example, thiazyl fluoride is known to be highly reactive and undergoes cycloaddition reactions. wikipedia.org
Sulfinic Acids (RSO₂H): The general reactivity of sulfinic acids, including their oxidation to sulfonic acids and their role as nucleophiles, is well-documented. wikipedia.orgnih.gov They are known to react with a variety of electrophiles. wikipedia.org
Imidodisulfuryl Fluoride (HN(SO₂F)₂): This compound, which contains some similar functional groups, has been synthesized and some of its properties and reactions have been described, including its acidity and the formation of various salts. researchgate.netacs.org
The creation of detailed data tables for reaction kinetics, spectroscopic analysis of metal complexes, or decomposition products, as requested, is impossible without dedicated research on this compound.
Therefore, due to the current state of scientific knowledge, a thorough and authoritative article focusing solely on the chemical transformations of this compound cannot be generated. Further experimental and computational studies are required to elucidate the fundamental chemistry of this compound.
Advanced Chemical Applications and Functionalization Chemistry of Sulfurofluoridimidous Acid
Catalytic Roles in Organic and Inorganic Synthesis
Currently, there is a notable absence of documented research detailing the specific catalytic applications of sulfurofluoridimidous acid in either organic or inorganic synthesis. The scientific literature does not presently contain studies that have investigated its potential as a catalyst or a promoter in chemical reactions.
Use as a Brønsted or Lewis Acid Catalyst
There is no available scientific literature that describes the use of this compound as a Brønsted or Lewis acid catalyst. The acidic properties of this compound have not been characterized, and its potential to donate protons (Brønsted acidity) or accept electron pairs (Lewis acidity) in a catalytic cycle has not been explored in published research.
Participation in Reaction Mechanisms as a Catalyst or Promotor
Due to the lack of studies on its catalytic activity, there are no established reaction mechanisms in which this compound participates as either a catalyst or a promoter. The role of this compound in influencing reaction pathways, transition states, or the rate of chemical transformations remains an uninvestigated area of chemical research.
Derivatization for Tailored Reactivity or Stability Profiles
The functionalization of this compound to create derivatives with specific reactivity or enhanced stability is not described in the current body of scientific literature. Research into the synthesis of its esters, amides, or other functionalized forms has not been reported.
Synthesis of Esters, Amides, and Other Functional Derivatives
There are no published methods for the synthesis of esters, amides, or other functional derivatives starting from this compound. The reactivity of the parent acid and the protocols required to achieve such transformations have not been established.
Incorporation into Polymeric or Supramolecular Structures
The incorporation of this compound into polymeric chains or its use as a building block in the construction of supramolecular architectures has not been reported in the scientific literature. Consequently, there is no data on the properties or potential applications of such materials.
Development as a Synthetic Intermediate for Novel Chemical Scaffolds
There is no evidence in the current chemical literature to suggest that this compound has been utilized as a synthetic intermediate for the construction of novel chemical scaffolds. Its potential as a precursor for more complex molecular structures is an area that remains to be explored.
Future Research Directions and Unresolved Questions
Development of More Efficient and Sustainable Synthetic Routes
The prerequisite for developing improved synthetic methodologies is the existence of at least one established, albeit inefficient, route. As no synthesis of sulfurofluoridimidous acid has been documented, this area of research remains entirely open. Future efforts would first need to focus on the theoretical design and practical execution of a viable synthetic pathway.
Deeper Mechanistic Understanding of Complex Reactions
Understanding the reaction mechanisms of this compound would require its availability for experimental analysis. Techniques such as spectroscopy, kinetics studies, and computational modeling are essential for elucidating reaction pathways. researchgate.net Without a sample of the compound, such investigations cannot be undertaken.
Exploration of Novel Reactivity Patterns and Transformation Pathways
The discovery of new reactions and transformations is predicated on having a substance to react. The potential of this compound as a reagent or catalyst in organic and inorganic chemistry is unknown. mit.edu
Potential for Integration into Advanced Materials Science
The incorporation of any new chemical entity into materials science necessitates a thorough understanding of its physical and chemical properties. Should this compound be synthesized, its stability, reactivity, and functional group characteristics would need to be determined before it could be considered for applications in polymers, electronics, or other advanced materials.
Investigation of Biological Interactions (excluding clinical trials and safety profiles)
Preliminary assessment of a compound's biological activity, such as enzyme inhibition or receptor binding, is a critical step in exploring its potential biomedical applications. nih.govnih.gov However, without the compound itself, no such investigations into the biological interactions of this compound can be performed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
